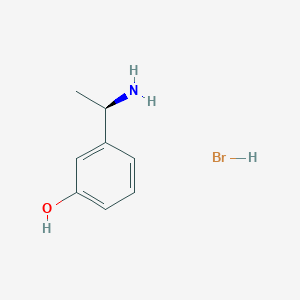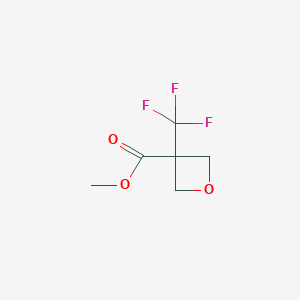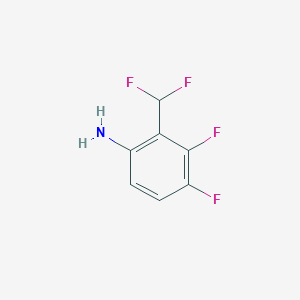
(R)-3-(1-Aminoethyl)phenol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1-Aminoethyl)phenol hydrobromide is a chiral organic compound with a phenolic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)phenol hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-(1-Aminoethyl)phenol.
Hydrobromide Formation: The ®-3-(1-Aminoethyl)phenol is then reacted with hydrobromic acid to form the hydrobromide salt.
The reaction conditions for these steps include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-Aminoethyl)phenol hydrobromide may involve large-scale synthesis using automated reactors. The process would include:
Raw Material Handling: Efficient handling and storage of raw materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.
Purification: Use of techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
®-3-(1-Aminoethyl)phenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
®-3-(1-Aminoethyl)phenol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of ®-3-(1-Aminoethyl)phenol hydrobromide involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with enzymes or receptors, while the amino group can form ionic bonds. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
(S)-3-(1-Aminoethyl)phenol hydrobromide: The enantiomer of the compound, which may have different biological activities.
3-(1-Aminoethyl)phenol hydrochloride: A similar compound with a different counterion.
4-(1-Aminoethyl)phenol hydrobromide: A positional isomer with different chemical properties.
Uniqueness
®-3-(1-Aminoethyl)phenol hydrobromide is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers or positional isomers. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C8H12BrNO |
|---|---|
分子量 |
218.09 g/mol |
IUPAC名 |
3-[(1R)-1-aminoethyl]phenol;hydrobromide |
InChI |
InChI=1S/C8H11NO.BrH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 |
InChIキー |
LALFPZUORLABBJ-FYZOBXCZSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC=C1)O)N.Br |
正規SMILES |
CC(C1=CC(=CC=C1)O)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)
![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)




